molecular formula C20H14ClN3O B2411277 N-[3-(1H-benzimidazol-2-yl)phenyl]-4-chlorobenzamide CAS No. 477492-94-7

N-[3-(1H-benzimidazol-2-yl)phenyl]-4-chlorobenzamide

Cat. No. B2411277
CAS RN: 477492-94-7
M. Wt: 347.8
InChI Key: ZGUCTIDDGQIYHD-UHFFFAOYSA-N
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Description

“N-[3-(1H-benzimidazol-2-yl)phenyl]-4-chlorobenzamide” is a compound that contains a benzimidazole ring, which is a fused benzene and imidazole ring system . Benzimidazole derivatives have been reported to possess various biological activities, including anticancer properties .


Synthesis Analysis

The synthesis of benzimidazole derivatives usually involves the condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate . In a study, a series of N-[3-(benzimidazol-2-ylamino)phenyl]amine derivatives were designed and synthesized .


Molecular Structure Analysis

Benzimidazole derivatives are generally planar molecules. The benzimidazole core of the molecule is planar and stabilized by π-π interactions and hydrogen bonds . Theoretical and actual NMR chemical shifts of these compounds have been found to be quite similar .


Chemical Reactions Analysis

Benzimidazole derivatives have been found to undergo various chemical reactions. For instance, a highly efficient and metal-free transfer-hydrogenation process from in situ generated benzimidazolines to activated olefins has been proposed .

Scientific Research Applications

Organic Chemistry Applications

N-[3-(1H-benzimidazol-2-yl)phenyl]-4-chlorobenzamide and its derivatives are utilized in organic synthesis and chemical reactions. For instance, they participate in the preparation of N-benzimidoyl-S,S-dimethylsulfilimine through reactions involving N-chlorobenzamidine. These compounds serve as precursors for the synthesis of 1,2,4-oxadiazoles, showcasing their role in the development of heterocyclic compounds with potential applications in various chemical industries (Fuchigami & Odo, 1977).

Medicinal Chemistry and Pharmacology

In the realm of medicinal chemistry, benzimidazole derivatives, including this compound, have been explored for their potential biological activities. These compounds have been synthesized and evaluated for their anti-inflammatory and antimicrobial properties. For example, certain derivatives have shown significant anti-inflammatory effects in vivo, along with antimicrobial activity against various gram-negative, gram-positive, and fungal strains (Sethi et al., 2018). This suggests their potential utility in designing novel anti-inflammatory and antimicrobial agents.

Antimicrobial Activity

The synthesis of novel azetidine-2-one derivatives of 1H-benzimidazole has demonstrated antimicrobial and cytotoxic activities, indicating the potential of this compound derivatives in developing new antimicrobial agents. Some of these compounds exhibited notable antibacterial activity, and others showed cytotoxicity against various cancer cell lines, highlighting their potential in antimicrobial and cancer research (Noolvi et al., 2014).

Material Science and Sensor Applications

In materials science, derivatives of this compound have been investigated for their utility in sensor applications. For instance, tribenzamides derived from related structures have been used to modify glassy carbon electrodes for the detection of mercuric ions in aqueous media. These sensors demonstrated sensitivity, selectivity, reproducibility, and anti-interference ability, showcasing the application of these compounds in environmental monitoring and safety (Manzoor et al., 2022).

properties

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)phenyl]-4-chlorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClN3O/c21-15-10-8-13(9-11-15)20(25)22-16-5-3-4-14(12-16)19-23-17-6-1-2-7-18(17)24-19/h1-12H,(H,22,25)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGUCTIDDGQIYHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC(=CC=C3)NC(=O)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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